CC-930

Description

TANZISERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

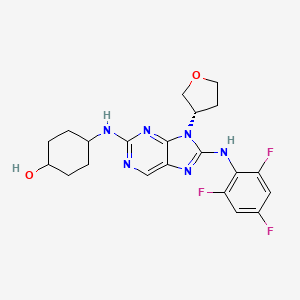

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLGMOPHJQDJB-MOKVOYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025671, DTXSID901026042 | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899805-25-5, 1629774-47-5 | |

| Record name | Tanzisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanzisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANZISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tanzisertib (CC-930): A Technical Overview of a Pan-JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzisertib (formerly known as CC-930) is a potent, orally bioavailable, small-molecule inhibitor of c-Jun N-terminal kinases (JNKs).[1] The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3] Dysregulation of the JNK pathway has been linked to the pathogenesis of numerous diseases, including fibrotic conditions, inflammatory disorders, and neurodegenerative diseases.[3][4] Tanzisertib was developed to target this pathway and was investigated for its therapeutic potential in several indications, most notably idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus.[5][6] This document provides a detailed technical overview of the discovery and development of Tanzisertib, including its mechanism of action, key experimental data, and relevant signaling pathways.

Mechanism of Action

Tanzisertib is a pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][7] The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[8]

Quantitative Data

The following tables summarize the key quantitative data for Tanzisertib's in vitro and in vivo activity.

Table 1: In Vitro Inhibitory Activity of Tanzisertib

| Target | Assay Type | IC50 | Ki |

| JNK1 | Cell-free assay | 61 nM[1][7] | 44 ± 3 nM[1][7] |

| JNK2 | Cell-free assay | 5 nM[7] | 6.2 ± 0.6 nM[1][7] |

| JNK3 | Cell-free assay | 5 nM[7] | |

| Phospho-cJun Formation (in human PBMC) | Cell-based assay | 1 µM[7][9] |

Table 2: In Vitro Selectivity of Tanzisertib against other Kinases

| Target | IC50 |

| ERK1 | 0.48 µM[1][7] |

| p38α | 3.4 µM[1][7] |

| EGFR | 0.38 µM[7][10] |

Tanzisertib showed remarkable selectivity in a panel of 240 kinases, with EGFR being the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[7] It did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters at concentrations up to 10 µM.[7]

Table 3: In Vivo Efficacy of Tanzisertib

| Animal Model | Condition | Dosage | Route | Effect |

| Rat | LPS-induced TNFα production | 10 mg/kg | Oral | 23% inhibition of TNFα production[1][7] |

| Rat | LPS-induced TNFα production | 30 mg/kg | Oral | 77% inhibition of TNFα production[1][7] |

| Mouse | Bleomycin-induced dermal fibrosis | 150 mg/kg | Not specified | Prevention and regression of fibrosis[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Inhibition of c-Jun Phosphorylation in Jurkat T cells

This protocol describes a cell-based assay to determine the inhibitory effect of Tanzisertib on JNK activity by measuring the phosphorylation of its substrate, c-Jun.[7]

Cell Culture and Treatment:

-

Jurkat T cells are seeded at a density of 5 x 10^5 cells/well in 96-well membrane filter plates.[7]

-

Cells are pre-treated with or without Tanzisertib for 30 minutes.[7]

-

JNK pathway is stimulated by adding 0.3 µg/ml anisomycin (B549157) for an additional 40 minutes.[7]

-

Cells are pelleted by vacuum filtration.[7]

Cell Lysis and Lysate Collection:

-

Cell lysates are prepared by adding 75 µl/well of lysis buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors) and incubating for 30 minutes at room temperature.[7]

-

Lysates are filtered and collected in a new 96-well plate.[7]

DELFIA Assay for Phosphorylated c-Jun:

-

45 µl of cell lysate is added to an assay plate pre-coated with GST-c-Jun and containing 10 mM MgCl2.[7]

-

The plate is incubated for 10 minutes at room temperature to allow for the kinase reaction.[7]

-

The reaction is stopped by washing with Tris-buffered saline containing 0.02% Tween 20.[7]

-

Phosphorylated GST-c-Jun is detected using a Europium-labeled anti-phospho-c-Jun antibody, followed by the addition of DELFIA assay buffer and enhancement solution.[7]

-

Plate fluorescence is measured to quantify the amount of phosphorylated c-Jun.[7]

Bleomycin-Induced Dermal Fibrosis Mouse Model

This in vivo protocol is used to assess the anti-fibrotic efficacy of Tanzisertib.[1]

-

Dermal fibrosis is induced in mice by subcutaneous injections of bleomycin (B88199).[1]

-

For prevention studies, Tanzisertib is administered concurrently with the bleomycin challenge.

-

For regression studies, significant dermal fibrosis is allowed to establish for three weeks after the start of the bleomycin challenge before treatment with Tanzisertib begins.[1]

-

In one described study, mice were challenged with bleomycin for six weeks. One group received Tanzisertib at 50 mg/kg and another at 150 mg/kg for the final three weeks. A positive control group received imatinib (B729) at 50 mg/kg for the final three weeks.[1]

-

The extent of dermal fibrosis is assessed at the end of the study through histological analysis and other relevant endpoints.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.

Caption: The JNK Signaling Pathway and the inhibitory action of Tanzisertib.

Caption: Workflow for assessing inhibition of c-Jun phosphorylation.

Clinical Development and Discontinuation

Tanzisertib entered clinical development and was evaluated in Phase 2 trials for idiopathic pulmonary fibrosis (NCT01203943) and discoid lupus erythematosus (NCT01466725).[5][6] However, the development of Tanzisertib was ultimately discontinued.[5] The Phase 2 study in IPF was terminated due to an unfavorable benefit/risk profile, which included observations of hepatic toxicity.[6] Similarly, the trial in discoid lupus erythematosus was also terminated.[5][7]

Following the discontinuation of Tanzisertib, research efforts focused on developing JNK inhibitors with a different selectivity profile.[11] It was hypothesized that JNK1, rather than JNK2 or JNK3, might be the primary driver of fibrosis pathology.[11] This led to the development of second-generation JNK inhibitors, such as CC-90001, which have a bias towards JNK1 inhibition.[11][12]

Conclusion

Tanzisertib is a potent pan-JNK inhibitor that demonstrated significant anti-inflammatory and anti-fibrotic activity in preclinical models. Its development provided valuable insights into the role of the JNK signaling pathway in disease and the therapeutic potential of JNK inhibition. Although its clinical development was halted due to safety concerns, the knowledge gained from the Tanzisertib program has paved the way for the development of next-generation JNK inhibitors with improved selectivity and safety profiles. The story of Tanzisertib's discovery and development serves as an important case study in the challenges and learnings inherent in drug discovery.

References

- 1. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. anygenes.com [anygenes.com]

- 4. Tanzisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Tanzisertib - AdisInsight [adisinsight.springer.com]

- 6. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 9. Tanzisertib | JNK | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

An In-depth Technical Guide to the JNK Signaling Pathway and its Interaction with CC-930

This guide provides a detailed examination of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular responses to stress, and its interaction with the potent inhibitor CC-930 (Tanzisertib). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pathway's mechanics, the inhibitor's profile, and the experimental methodologies used to study their interaction.

The c-Jun N-terminal Kinase (JNK) Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and responses to environmental stress.[1][2][3] The pathway is activated by diverse stimuli such as inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, heat shock, and osmotic stress.[2][4]

The JNK signaling cascade is typically organized in a three-tiered kinase module:

-

MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): These are the initial sensors that receive signals from upstream receptors or stress events. Examples include ASK1 and MEKK1-4.[5][6]

-

MAP Kinase Kinases (MAP2Ks or MKKs): Once activated by MAP3Ks, these kinases dually phosphorylate and activate the JNKs. The primary MAP2Ks in this pathway are MKK4 and MKK7.[1][3][4]

-

c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade, JNKs are serine/threonine kinases. There are three JNK-encoding genes (JNK1, JNK2, and JNK3), which give rise to at least ten different protein isoforms.[2][3] Upon activation, JNKs translocate to the nucleus or act on cytoplasmic targets to phosphorylate a variety of substrates, most notably the transcription factor c-Jun, a component of the AP-1 complex.[1][7] This phosphorylation enhances c-Jun's transcriptional activity, leading to changes in gene expression that mediate the cellular response.[1]

This compound: A Potent JNK Inhibitor

This compound, also known as Tanzisertib, is a first-generation, orally active, small-molecule inhibitor of JNK.[8][9][10] It was developed as a potent and selective aminopurine-based compound to target the JNK pathway for therapeutic purposes, particularly in the context of fibrotic diseases.[8] The primary mechanism of action for this compound is its ATP-competitive inhibition of JNK activity.[9][11] It binds to the ATP-binding pocket of the JNK enzymes, preventing the phosphorylation of their downstream substrates like c-Jun.[11]

Quantitative Analysis of this compound and JNK Interaction

This compound demonstrates potent inhibitory activity against all three JNK isoforms.[9][11][12] Its efficacy has been quantified through various in vitro and cellular assays, with key data summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |

| JNK1 | 61 | 44 ± 3 |

| JNK2 | 5 - 7 | 6.2 ± 0.6 |

| JNK3 | 5 - 6 | N/A |

| Data sourced from multiple references.[9][11][12][13] |

Table 2: Kinase Selectivity Profile of this compound

| Target Kinase | IC₅₀ (µM) | Comments |

| ERK1 | 0.48 | ~8-fold selective for JNK1 vs. ERK1 |

| p38α | 3.4 | ~56-fold selective for JNK1 vs. p38α |

| EGFR | 0.38 | Only non-MAP kinase inhibited >50% at 3 µM |

| Data reflects selectivity against other MAP kinases and a wider panel.[9][11] |

Table 3: Cellular and In Vivo Activity of this compound

| Assay Type | Model System | Endpoint | Result |

| Cellular Activity | Human PBMCs | Inhibition of phospho-c-Jun | IC₅₀ = 1 µM[9][11][12] |

| In Vivo Activity | Rat LPS model | Inhibition of TNFα production | 23% inhibition at 10 mg/kg (p.o.)77% inhibition at 30 mg/kg (p.o.)[9][11][12] |

| Anti-Fibrotic | Bleomycin model | Prevention/Regression of fibrosis | Effective at 150 mg/kg[9][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between JNK and inhibitors like this compound. The following sections describe standard protocols for key experiments.

Protocol 1: In Vitro JNK Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to determine the IC₅₀ value of an inhibitor by measuring its effect on the enzymatic activity of purified JNK in a cell-free system.[14][15]

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

Fluorescently labeled peptide substrate (e.g., a c-Jun-derived peptide)

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

This compound (or test inhibitor) dissolved in DMSO

-

White, opaque 96- or 384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve final desired concentrations, ensuring the final DMSO concentration remains constant and low (e.g., ≤1%).

-

Reaction Setup: In each well of the assay plate, add the Kinase Assay Buffer, the JNK enzyme at a predetermined optimal concentration, and the diluted this compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorescently labeled peptide substrate to each well.

-

Initiate Kinase Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 100 µM) to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). The rate of fluorescence increase is proportional to kinase activity.

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

-

Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity and a "no enzyme" control to 0% activity.

-

Plot the percentage of JNK activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

-

Protocol 2: Western Blot Analysis of c-Jun Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the JNK pathway in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.[15][16][17]

Materials:

-

Cell line of interest (e.g., Jurkat T cells, HeLa cells)

-

This compound (or test inhibitor)

-

JNK pathway activator (e.g., Anisomycin, UV radiation)

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-total JNK, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

-

JNK Activation: Stimulate the JNK pathway by adding an activator (e.g., Anisomycin for 30 minutes) or exposing cells to UV radiation. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.

-

SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control to confirm equal protein loading and assess the specificity of the inhibition.[15][16]

Clinical Context and Conclusion

This compound was advanced into clinical trials for diseases like Idiopathic Pulmonary Fibrosis (IPF).[8][18][19] Phase II studies showed that this compound could reduce plasma biomarkers associated with fibrosis.[19] However, the development of this compound was ultimately discontinued (B1498344) due to adverse events, specifically elevations in liver enzymes, indicating potential hepatotoxicity at chronic therapeutic doses.[18][20][21]

The experience with this compound, which has a bias towards the JNK2 isoform, has informed the development of second-generation JNK inhibitors like CC-90001, which was designed with a bias for JNK1.[18][21][22] This highlights the ongoing effort to refine the selectivity of JNK inhibitors to maximize therapeutic benefit while minimizing off-target effects.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. anygenes.com [anygenes.com]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. paulogentil.com [paulogentil.com]

- 8. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]

- 10. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 19. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. atsjournals.org [atsjournals.org]

- 22. CC-90001 | JNK inhibitor | CAS 1403859-14-2 | anti-fibrotic activity | Buy CC90001 from Supplier InvivoChem [invivochem.com]

Tanzisertib (CC-930): A Technical Overview of its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Tanzisertib (CC-930) is a potent and selective small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family, which plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. This technical guide provides an in-depth analysis of Tanzisertib's primary molecular target, its mechanism of action, and the experimental methodologies used to characterize its activity.

Primary Target: c-Jun N-Terminal Kinases (JNKs)

The primary molecular targets of Tanzisertib are the isoforms of the c-Jun N-terminal kinase: JNK1, JNK2, and JNK3.[1][2] These serine/threonine protein kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. The JNK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, growth factors, and environmental insults. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes such as inflammation, apoptosis, and cell differentiation.[1]

Tanzisertib exhibits potent inhibitory activity against all three JNK isoforms by competing with ATP for binding to the kinase domain.[3][4] This competitive inhibition prevents the phosphorylation of c-Jun and other downstream JNK substrates, thereby blocking the signaling cascade.[3][5]

Quantitative Inhibitory Activity

Tanzisertib's potency and selectivity have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its inhibitory activity against JNK isoforms and a selection of other kinases.

| Target | IC50 (nM) | Ki (nM) |

| JNK1 | 61 | 44 ± 3 |

| JNK2 | 5 - 7 | 6.2 ± 0.6 |

| JNK3 | 5 - 6 | |

| Table 1: Inhibitory Activity of Tanzisertib against JNK Isoforms.[3][4][6] |

| Off-Target Kinase | IC50 (µM) |

| ERK1 | 0.48 |

| p38α | 3.4 |

| EGFR | 0.38 |

| Table 2: Selectivity Profile of Tanzisertib against other Kinases.[3] |

Signaling Pathway and Mechanism of Action

The JNK signaling pathway is a multi-tiered cascade that begins with the activation of upstream kinases in response to cellular stress. These kinases ultimately lead to the phosphorylation and activation of JNKs. Activated JNK then phosphorylates its substrates, with c-Jun being a primary target. Phosphorylation of c-Jun leads to its dimerization with c-Fos to form the activator protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes involved in inflammation and apoptosis. Tanzisertib intervenes at the level of JNK, preventing the phosphorylation of c-Jun and the subsequent downstream signaling events.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of Tanzisertib on the JNK signaling pathway.

In Vitro JNK Inhibition Assay (DELFIA)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a GST-tagged c-Jun substrate by JNK.

Materials:

-

Jurkat T cells

-

Anisomycin (B549157) (JNK activator)

-

Tanzisertib (this compound)

-

Lysis Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors)

-

Assay Plate (coated with GST-c-Jun)

-

10 mM MgCl2

-

Wash Buffer (Tris-buffered saline with 0.02% Tween 20)

-

Europium-labeled anti-phospho-c-Jun antibody

-

DELFIA Assay Buffer

-

DELFIA Enhancement Solution

-

96-well membrane filter plates

Procedure:

-

Seed Jurkat T cells (5x10^5 cells/well) in a 96-well membrane filter plate.

-

Pre-treat cells with varying concentrations of Tanzisertib or vehicle control for 30 minutes.

-

Stimulate the cells with 0.3 µg/ml anisomycin for 40 minutes to activate the JNK pathway.

-

Pellet the cells by vacuum filtration.

-

Lyse the cells by adding 75 µl/well of Lysis Buffer and incubating for 30 minutes at room temperature.

-

Filter the lysates into a new 96-well plate.

-

Add 45 µl of cell lysate to an assay plate pre-coated with GST-c-Jun and containing 10 mM MgCl2.

-

Incubate for 10 minutes at room temperature to allow for the kinase reaction.

-

Stop the reaction by washing the plate with Wash Buffer.

-

Add Europium-labeled anti-phospho-c-Jun antibody and incubate as per the manufacturer's instructions.

-

Wash the plate and add DELFIA Assay Buffer followed by DELFIA Enhancement Solution.

-

Measure the time-resolved fluorescence to quantify the amount of phosphorylated GST-c-Jun.

In Vivo Pharmacodynamic Assay (LPS-induced TNFα production in rats)

This protocol outlines a method to assess the in vivo efficacy of Tanzisertib by measuring its effect on the production of the pro-inflammatory cytokine TNFα.

Materials:

-

Sprague-Dawley rats

-

Lipopolysaccharide (LPS)

-

Tanzisertib (this compound) formulated for oral administration

-

Vehicle control

-

Blood collection supplies

-

ELISA kit for rat TNFα

Procedure:

-

Acclimate rats to the experimental conditions.

-

Administer Tanzisertib (e.g., 10 and 30 mg/kg) or vehicle control orally.[4]

-

After a specified time to allow for drug absorption, challenge the rats with an intraperitoneal injection of LPS to induce an inflammatory response.

-

At the peak of the expected TNFα response, collect blood samples.

-

Process the blood to obtain plasma.

-

Quantify the concentration of TNFα in the plasma using a rat TNFα ELISA kit according to the manufacturer's instructions.

-

Compare the TNFα levels in the Tanzisertib-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Logical Relationship of Tanzisertib's Action

The therapeutic rationale for Tanzisertib is based on the direct and logical link between its molecular action and the pathological processes it aims to modulate. By inhibiting JNK, Tanzisertib effectively downregulates the production of pro-inflammatory and pro-fibrotic mediators, which are implicated in various diseases.

Conclusion

Tanzisertib (this compound) is a well-characterized, potent inhibitor of the JNK signaling pathway. Its primary targets are JNK1, JNK2, and JNK3. By competitively inhibiting the ATP-binding site of these kinases, Tanzisertib effectively blocks the phosphorylation of c-Jun and subsequent downstream signaling events that are critical for inflammatory and fibrotic processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of JNK-targeted therapies. Although development for some indications was discontinued, the detailed understanding of its mechanism of action remains valuable for the scientific community.[2]

References

- 1. Tanzisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Tanzisertib - AdisInsight [adisinsight.springer.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]

- 5. Tanzisertib | JNK | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

CC-930: A Deep Dive into its Role in Inflammatory Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-930, also known as Tanzisertib, is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] As a key mediator of cellular responses to stress signals, including inflammatory cytokines, the JNK signaling pathway represents a critical therapeutic target for a spectrum of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on inflammatory response pathways, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Mechanism of Action: Targeting the JNK Signaling Cascade

This compound exerts its anti-inflammatory and anti-fibrotic effects by directly inhibiting the kinase activity of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] The phosphorylation of c-Jun is a critical step in the formation of the Activator Protein-1 (AP-1) transcription factor complex. AP-1, in turn, regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which are pivotal in orchestrating and perpetuating the inflammatory response.[2] By blocking this cascade at its core, this compound effectively dampens the production of these inflammatory mediators.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound against JNK isoforms and other kinases has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms

| Target | IC50 (nM) | Ki (nM) |

| JNK1 | 61[1][2] | 44 ± 3[2] |

| JNK2 | 5[1][2] | 6.2 ± 0.6[2] |

| JNK3 | 5[1][2] | - |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (µM) |

| ERK1 | 0.48[1][2] |

| p38α | 3.4[1][2] |

| EGFR | 0.38[1] |

Data from a panel of 240 kinases showed that EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[1]

Table 3: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect |

| Acute rat LPS-induced TNFα production | 10 mg/kg (p.o.) | 23% inhibition of TNFα production[1][4] |

| 30 mg/kg (p.o.) | 77% inhibition of TNFα production[1][4] |

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound is the JNK pathway. In the context of inflammatory diseases such as idiopathic pulmonary fibrosis (IPF), various upstream stimuli can activate this pathway.

JNK Signaling Pathway in Inflammation and Fibrosis

dot

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Interaction with Other Inflammatory Pathways

While this compound is a highly selective JNK inhibitor, its modulation of the JNK pathway can indirectly influence other key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. The crosstalk between these pathways is complex and can be cell-type and context-dependent. However, a direct, significant inhibitory effect of this compound on the core components of the NF-κB (e.g., IKK phosphorylation, IκBα degradation) or JAK/STAT (e.g., STAT3 phosphorylation) pathways has not been reported. Any observed changes in the activity of these pathways following this compound treatment are likely downstream consequences of JNK inhibition and the subsequent reduction in pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro JNK Kinase Activity Assay (Fluorescence-Based)

This protocol describes a non-radioactive method to determine the IC50 of this compound against JNK enzymes.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3

-

Fluorescently labeled c-Jun peptide substrate

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

This compound (Tanzisertib)

-

384-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 384-well plate, add the JNK enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a DMSO vehicle control.

-

Incubate the enzyme and inhibitor for 20-30 minutes at room temperature.

-

Add the fluorescently labeled c-Jun peptide substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Immediately begin kinetic reading of the fluorescence signal in a plate reader at 30°C.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Caption: Experimental workflow for the in vitro JNK kinase activity assay.

Cell-Based Assay for JNK Inhibition (Phospho-c-Jun Detection)

This protocol outlines a method to assess the ability of this compound to inhibit JNK activity within a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Jurkat T cells)

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) or Anisomycin (B549157) for stimulation

-

This compound (Tanzisertib)

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a suitable secondary antibody

-

Western blot or ELISA reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PMA/PHA or anisomycin for a predetermined time (e.g., 30-60 minutes) to activate the JNK pathway.

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated c-Jun and total c-Jun in the cell lysates using either Western blotting or a specific ELISA kit.

-

Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phospho-c-Jun signal to the total c-Jun signal.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

In Vivo Measurement of TNF-α Production (Rat LPS Model)

This protocol describes a preclinical model to evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

Male Lewis rats

-

Lipopolysaccharide (LPS)

-

This compound (Tanzisertib) formulated for oral administration

-

Vehicle control

-

Blood collection supplies

-

Rat TNF-α ELISA kit

Procedure:

-

Acclimate the rats to the experimental conditions.

-

Administer this compound or vehicle control to the rats via oral gavage at the desired doses.

-

After a specified time (e.g., 1 hour), challenge the rats with an intraperitoneal injection of LPS to induce an inflammatory response.

-

At the peak of the expected TNF-α response (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood to obtain plasma or serum.

-

Measure the concentration of TNF-α in the plasma/serum samples using a validated rat TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each this compound treatment group compared to the LPS-challenged vehicle control group.

Clinical Development and Future Perspectives

This compound entered Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) (NCT01203943).[5][6] Preliminary results from these trials suggested a dose-dependent reduction in the plasma levels of MMP-7, a biomarker associated with IPF progression. However, the development of this compound was discontinued (B1498344) due to an unfavorable benefit/risk profile, including instances of liver toxicity at higher doses.[5]

Despite the discontinuation of this compound's development, the therapeutic rationale for JNK inhibition in inflammatory and fibrotic diseases remains strong. The insights gained from the preclinical and clinical studies of this compound have paved the way for the development of second-generation JNK inhibitors with improved safety profiles. These next-generation compounds are being investigated for a range of indications, underscoring the continued interest in targeting the JNK pathway for therapeutic intervention.

Conclusion

This compound is a potent and selective JNK inhibitor that has provided valuable insights into the role of the JNK signaling pathway in inflammatory and fibrotic processes. Its mechanism of action, centered on the inhibition of c-Jun phosphorylation and subsequent AP-1 activation, effectively reduces the production of key pro-inflammatory mediators. While its clinical development was halted, the extensive preclinical and early clinical data for this compound have been instrumental in advancing the field of JNK-targeted therapies. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of modulating this critical inflammatory pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]

- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

CC-930: A Technical Overview of its Anti-Inflammatory Mechanisms and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-930, also known as Tanzisertib, is a potent and selective, orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2] JNKs are a family of serine/threonine protein kinases activated by inflammatory cytokines and cellular stress, playing a pivotal role in the regulation of inflammatory responses, apoptosis, and fibrotic processes.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Mechanism of Action: Targeting the JNK Signaling Pathway

This compound exerts its anti-inflammatory effects by competitively inhibiting the ATP binding site of JNK isoforms.[4][5] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. Upon activation by stimuli such as inflammatory cytokines (e.g., TNF-α) or cellular stress, a phosphorylation cascade is initiated, leading to the activation of JNK.[3] Activated JNK then phosphorylates several transcription factors, most notably c-Jun.[3][6] The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which subsequently upregulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[3][7] By inhibiting JNK, this compound effectively blocks this cascade, resulting in a downstream reduction in the production of these inflammatory mediators.[3] this compound has shown potency against all JNK isoforms with a bias towards JNK2.[3][5]

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and anti-inflammatory effects of this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value |

| JNK1 | Ki | 44 ± 3 nM[5] |

| JNK1 | IC50 | 61 nM[5] |

| JNK2 | Ki | 6.2 ± 0.6 nM[5] |

| JNK2 | IC50 | 5 nM[5] |

| JNK3 | IC50 | 5 nM[5] |

| p38α | IC50 | 3.4 µM[5] |

| ERK1 | IC50 | 0.48 µM[5] |

| Phospho-cJun (human PBMC) | IC50 | 1 µM[4] |

Table 2: In Vivo Anti-Inflammatory and Anti-Fibrotic Effects of this compound

| Model | Species | Dosage | Effect | Reference |

| LPS-induced TNFα production | Rat | 10 mg/kg (p.o.) | 23% inhibition of TNFα | [4] |

| LPS-induced TNFα production | Rat | 30 mg/kg (p.o.) | 77% inhibition of TNFα | [4] |

| House dust mite-induced airway fibrosis | Mouse | Not specified | Attenuated collagen 1A1 gene expression, peribronchiolar collagen deposition, MUC5B and MMP-7 expression. | [8] |

| Nf1-deficient fracture repair | Mouse | 25 mg/kg (twice daily) | Significant decrease in non-unions and fibrosis. | [9] |

Table 3: Human Clinical Trial Biomarker Modulation

| Study Phase | Indication | Dosage | Biomarker Change | Reference |

| Phase I | Healthy Volunteers | Not specified | Reduced UV-induced c-Jun phosphorylation in skin. | [8] |

| Phase II | Idiopathic Pulmonary Fibrosis | 50 mg QD, 100 mg QD, 100 mg BID | Dose-dependent trend in reduction of MMP-7 and SP-D plasma levels. | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro JNK Inhibition Assay

This protocol describes a typical enzyme inhibition assay to determine the IC50 of this compound against JNK isoforms.

-

Reagents and Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes.

-

ATP.

-

GST-c-Jun as a substrate.

-

This compound at various concentrations.

-

Kinase assay buffer.

-

[γ-32P]ATP.

-

Phosphocellulose paper.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the respective JNK enzyme, GST-c-Jun substrate, and kinase assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a specified duration (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into the GST-c-Jun substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Pharmacodynamic Assay: LPS-Induced TNFα Production in Rats

This protocol describes an in vivo pharmacodynamic assay to assess the anti-inflammatory effect of this compound.[4]

-

Animals:

-

Male Lewis rats.

-

-

Procedure:

-

Fast the rats overnight prior to the experiment.

-

Administer this compound orally (p.o.) at the desired doses (e.g., 10 and 30 mg/kg) or vehicle control.

-

After a specified time post-dose (e.g., 1 hour), challenge the rats with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

-

Collect blood samples at a peak time for TNFα production post-LPS challenge (e.g., 1.5 hours).

-

Prepare plasma from the blood samples.

-

Measure the concentration of TNFα in the plasma using a commercially available ELISA kit.

-

Calculate the percentage of inhibition of TNFα production for each treatment group compared to the vehicle control group.

-

Caption: Workflow for the rat LPS-induced TNFα production model.

Clinical Development and Future Directions

This compound has been evaluated in Phase I and II clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF).[7][8] In a Phase II study for IPF, this compound showed preliminary evidence of target engagement through a dose-dependent reduction in biomarkers such as MMP-7 and surfactant protein D (SP-D).[7][8] However, the development of this compound for IPF was discontinued (B1498344) due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[7] Despite this, the clinical data generated for this compound provided valuable proof-of-concept for JNK inhibition as a therapeutic strategy. This has paved the way for the development of second-generation JNK inhibitors with improved safety and selectivity profiles.[7]

Conclusion

This compound is a well-characterized JNK inhibitor with demonstrated anti-inflammatory and anti-fibrotic properties in a range of preclinical models. Its mechanism of action, centered on the inhibition of the JNK signaling pathway, is well-understood. While its clinical development was halted, the data from studies involving this compound have significantly contributed to the understanding of the therapeutic potential of targeting JNK in inflammatory and fibrotic diseases. The information presented in this guide serves as a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 8. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of c-Jun N-Terminal Kinase (JNK) Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Overview of CC-930 and its Successor CC-90001

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease characterized by progressive scarring of the lung tissue, leading to a decline in respiratory function.[1] The therapeutic landscape for IPF has been limited, with existing treatments only slowing disease progression.[2] The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a promising therapeutic target due to its central role in mediating cellular stress responses, inflammation, and fibrosis.[3] This technical guide provides an in-depth overview of the investigation of JNK inhibitors for IPF, focusing on the first-generation inhibitor CC-930 (tanzisertib) and its second-generation successor, CC-90001 (BMS-986360) .

From this compound to CC-90001: A Shift in Strategy

The initial exploration into JNK inhibition for IPF centered on this compound, a potent, orally active JNK inhibitor with a bias towards the JNK2 isoform.[4] Preclinical studies demonstrated its anti-fibrotic potential. However, the clinical development of this compound was halted during a Phase 2 trial (NCT01203943) due to an unfavorable risk-benefit profile, primarily linked to elevations in liver enzymes.[2][5]

This led to the development of CC-90001, a second-generation JNK inhibitor with a strong selectivity for the JNK1 isoform.[6] Preclinical evidence suggested that JNK1, rather than JNK2, might be the key isoform mediating pulmonary fibrosis, and a JNK1-selective inhibitor was hypothesized to offer a better safety profile, particularly concerning hepatic adverse events.[1][3] CC-90001 has been evaluated in Phase 1 and Phase 2 clinical trials for IPF.

Mechanism of Action: Targeting the JNK Signaling Pathway in Fibrosis

The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is activated by various cellular stressors, including pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β).[3] In the context of IPF, JNK activation in lung epithelial cells and fibroblasts contributes to key pathogenic processes:

-

Fibroblast to Myofibroblast Differentiation: JNK signaling promotes the transformation of fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.

-

Extracellular Matrix (ECM) Deposition: Activated JNK stimulates the expression of pro-fibrotic genes, including those for collagens and other ECM components.

-

Inflammation and Apoptosis: The JNK pathway is also involved in regulating inflammatory responses and programmed cell death, which can contribute to tissue injury and aberrant repair.

This compound and CC-90001 are ATP-competitive inhibitors that bind to the kinase domain of JNK, preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.[6] By inhibiting JNK, these compounds aim to disrupt the pro-fibrotic signaling cascade and attenuate the progression of lung fibrosis.

Preclinical Data

In Vitro Studies

Both this compound and CC-90001 have been evaluated in in vitro models of fibrosis, primarily using lung fibroblasts stimulated with TGF-β1 to induce a pro-fibrotic phenotype.

Table 1: Summary of In Vitro Preclinical Data

| Compound | Cell Type/Model | Key Findings |

| This compound | Human lung fibroblasts stimulated with TGF-β1 | Reduced expression of pro-fibrotic genes, including collagen 1A1.[7] |

| CC-90001 | TGF-β1-stimulated human lung epithelial cells and fibroblasts | Reduced expression of profibrotic genes, supporting a direct anti-fibrotic action. Inhibited cellular phosphorylation of c-Jun. |

In Vivo Studies

The anti-fibrotic efficacy of these JNK inhibitors has been tested in animal models of pulmonary fibrosis, most commonly the bleomycin-induced lung fibrosis model in mice.

Table 2: Summary of In Vivo Preclinical Data

| Compound | Animal Model | Key Findings |

| This compound | House dust mite-induced fibrotic airway mouse model | Attenuated collagen 1A1 gene expression, peribronchiolar collagen deposition, and expression of the fibrosis biomarker MMP-7.[7] |

| CC-90001 | Rat liver fibrosis models | Demonstrated antifibrotic activity with levels of JNK inhibition similar to those in JNK1-deficient mice.[2] |

| JNK1 Knockout | Bleomycin- and TGF-β-induced mouse models of IPF | Genetic deletion of JNK1 in lung epithelial cells protected mice from developing fibrosis and could even reverse existing fibrosis, highlighting the therapeutic potential of targeting JNK1.[8] |

Clinical Development

This compound (Tanzisertib)

A Phase 2, multicenter, sequential ascending-dose study (NCT01203943) was initiated to evaluate the safety, pharmacokinetics, and biological activity of this compound in patients with mild to moderate IPF.[7] While the study showed a dose-dependent trend in the reduction of plasma biomarkers of fibrosis, such as MMP-7 and SP-D, it was terminated due to an unfavorable benefit/risk profile, specifically related to hepatic toxicity.[5][7]

CC-90001 (BMS-986360)

Following the discontinuation of this compound, the JNK1-selective inhibitor CC-90001 was advanced into clinical trials for pulmonary fibrosis.

Phase 1b Study (NCT02510937)

This open-label study evaluated the safety, pharmacokinetics, and pharmacodynamics of CC-90001 in 16 patients with pulmonary fibrosis (15 with IPF).[1]

Table 3: Key Results from the Phase 1b Study of CC-90001

| Parameter | Finding |

| Dose Groups | 100 mg, 200 mg, and 400 mg once daily for 12 weeks. |

| Safety | Generally well-tolerated; most common adverse events were mild to moderate gastrointestinal issues. No clinically meaningful elevations in liver enzymes were observed.[1][9] |

| Efficacy (Exploratory) | In the combined 200 mg and 400 mg dose groups (n=12), there was a mean increase in Forced Vital Capacity (FVC) of +168 mL (95% CI: +71 to +276) from baseline at week 12.[1] |

| Biomarkers | Reductions in plasma levels of the fibrosis biomarker tenascin-C were observed.[1] |

Phase 2 Study (NCT03142191)

A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to assess the efficacy and safety of CC-90001 in a larger cohort of IPF patients. The study was terminated early by the sponsor for strategic reasons, not due to safety concerns.[2][10]

Table 4: Key Results from the Phase 2 Study of CC-90001

| Parameter | Placebo (n=31) | CC-90001 200 mg (n=32) | CC-90001 400 mg (n=28) |

| Change in ppFVC from Baseline at Week 24 (Least-Squares Mean) | -3.1% | -2.1% | -1.0% |

| Difference vs. Placebo (95% CI) | - | 1.1% (-2.1, 4.3) | 2.2% (-1.1, 5.4) |

| P-value vs. Placebo | - | 0.50 | 0.19 |

| Safety | The frequency of adverse events was similar across all groups. The most common treatment-emergent adverse events in the CC-90001 arms were nausea, diarrhea, and vomiting.[10] |

Although the primary endpoint did not reach statistical significance, the results showed a numerical, dose-dependent reduction in the decline of lung function in patients treated with CC-90001 compared to placebo.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of JNK inhibitors for pulmonary fibrosis.

In Vitro Fibroblast Activation Assay

This assay assesses the ability of a compound to inhibit the TGF-β1-induced transformation of lung fibroblasts into myofibroblasts.

-

Cell Culture: Human lung fibroblasts (e.g., IMR-90 or primary fibroblasts isolated from IPF patient lungs) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Seeding and Serum Starvation: Cells are seeded in multi-well plates. Once confluent, the cells are serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with various concentrations of the JNK inhibitor (e.g., CC-90001) or vehicle control for 1 hour.

-

Stimulation: TGF-β1 is added to the media at a final concentration of 2-10 ng/mL to induce myofibroblast differentiation.

-

Incubation: Cells are incubated for 24-72 hours.

-

Endpoint Analysis:

-

Quantitative PCR (qPCR): RNA is extracted, and qPCR is performed to measure the expression of pro-fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin).

-

Western Blot: Protein lysates are collected and analyzed by Western blotting for α-SMA and fibronectin expression.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against α-SMA to visualize the formation of stress fibers, a characteristic of myofibroblasts.

-

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to assess the efficacy of anti-fibrotic compounds.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Bleomycin (B88199) Administration: A single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline is administered via intratracheal instillation to anesthetized mice. Control animals receive saline only.

-

Compound Administration: The JNK inhibitor (e.g., this compound) or vehicle is administered daily via oral gavage, starting either prophylactically (before or at the time of bleomycin instillation) or therapeutically (typically 7-10 days after bleomycin administration, once fibrosis is established).

-

Study Duration: The study typically lasts for 14 to 28 days.

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using a standardized scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.

-

Immunohistochemistry: Lung sections are stained for α-SMA to quantify the presence of myofibroblasts.

-

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes.

-

Conclusion and Future Directions

The investigation into JNK inhibitors for idiopathic pulmonary fibrosis illustrates a rational approach to drug development, from a first-generation compound (this compound) to a more selective second-generation molecule (CC-90001) designed to improve the therapeutic window. While the development of this compound was halted due to safety concerns, the subsequent clinical trials of CC-90001 have provided valuable insights. The numerical trend towards a reduction in FVC decline with CC-90001, coupled with a manageable safety profile in the Phase 2 trial, suggests that targeting the JNK1 pathway remains a viable strategy in IPF.

Despite the early termination of the Phase 2 study for strategic reasons, the data warrants further investigation. Future research could focus on:

-

Longer-term studies: To ascertain if the numerical benefits on FVC translate into a statistically significant and clinically meaningful effect over a more extended period.

-

Combination therapies: Exploring the potential of JNK inhibitors in combination with standard-of-care treatments for IPF.

-

Patient stratification: Identifying biomarkers that could predict which patients are most likely to respond to JNK inhibition.

The journey of this compound and CC-90001 underscores the challenges and iterative nature of developing novel therapies for complex diseases like IPF. The comprehensive preclinical and clinical data gathered for these compounds provides a solid foundation for continued research into the therapeutic potential of JNK inhibition in fibrotic diseases.

References

- 1. Hydroxyproline assay. [bio-protocol.org]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of CC‐90001 (BMS‐986360), a c‐Jun N‐terminal Kinase Inhibitor, in Phase 1 Studies in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Understanding the selectivity profile of CC-930

An In-Depth Technical Guide to the Selectivity Profile of CC-930

Introduction

This compound, also known as Tanzisertib, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2][3] Developed as a potential therapeutic agent for fibrotic and inflammatory diseases such as Idiopathic Pulmonary Fibrosis (IPF), this compound targets a key signaling pathway involved in inflammation, apoptosis, and fibrosis.[2][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary targets and a broader range of kinases, the experimental methods used for these determinations, and the signaling context of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against the three JNK isoforms and other related kinases. The compound shows high potency against all JNK isoforms, with a notable bias towards JNK2.[1][4][6] Its selectivity against other MAP kinases, such as ERK1 and p38α, is significantly lower.[1][7]

Table 1: this compound Inhibition Constants (IC₅₀ & Kᵢ)

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Fold Selectivity vs. JNK2 (IC₅₀) |

| JNK1 | 61[1][8][9] | 44 ± 3[1][3][7] | 12.2x |

| JNK2 | 5[1][3] | 6.2 ± 0.6[1][7] | 1x |

| JNK3 | 5[1][3] | N/A | 1x |

| ERK1 | 480[1][3][7] | N/A | 96x |

| p38α | 3400[1][3][7] | N/A | 680x |

| EGFR | 380[1] | N/A | 76x |

Broad Kinase Panel Selectivity

To assess its broader selectivity, this compound was tested against a large panel of 240 different kinases. In this screening, it demonstrated remarkable selectivity. At a concentration of 3 µM, the only non-MAP kinase that was inhibited by more than 50% was the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 0.38 µM.[1] Furthermore, when evaluated against a panel of 75 receptors, ion channels, and neurotransmitter transporters at a concentration of 10 µM, this compound did not show significant inhibition (greater than 50%) of any target.[1] The compound also does not significantly inhibit CYP P450 enzymes.[1][6]

JNK Signaling Pathway and this compound Inhibition

JNKs are stress-activated protein kinases that play a crucial role in cellular responses to various stimuli, including cytokines and environmental stress.[4] Activation of the JNK pathway leads to the phosphorylation of several downstream substrates, most notably the transcription factor c-Jun.[1][5] Phosphorylated c-Jun (phospho-c-Jun) then regulates the expression of genes involved in processes like inflammation, cell death, and fibrosis.[4] this compound acts by competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][7]

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The selectivity profile of this compound was established using a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. It is the primary method for determining IC₅₀ and Kᵢ values.

Methodology:

-

Kinase Preparation: Purified, active JNK enzyme is diluted in assay buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The kinase, a specific substrate (e.g., GST-c-Jun), and the inhibitor (this compound) are combined in the wells of a microtiter plate.[1]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radio-labeled (e.g., [γ-³³P]ATP), at a concentration near the Kₘ for the specific kinase.[10]

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 20-30 minutes at 30°C).[10]

-

Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring incorporated radioactivity or by using phosphorylation-specific antibodies in a non-radioactive format like a DELFIA assay.[1]

-

Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC₅₀ value is calculated from the resulting dose-response curve.

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell-Based Phospho-c-Jun Inhibition Assay

This assay measures the ability of this compound to inhibit JNK activity within a cellular context by quantifying the level of the direct downstream target, phospho-c-Jun.

Methodology:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells are cultured in 96-well plates.[1]

-

Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).[1]

-

JNK Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulant such as anisomycin (B549157) or a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA).[1]

-

Cell Lysis: After stimulation (e.g., 40 minutes), the reaction is stopped and the cells are lysed to release intracellular proteins.[1]

-

Detection of Phospho-c-Jun: The amount of phosphorylated c-Jun in the cell lysate is measured. A common method is a solid-phase sandwich immunoassay (e.g., DELFIA), where a capture antibody binds the total c-Jun protein and a labeled detection antibody specifically recognizes the phosphorylated form.[1]

-

Data Analysis: The signal from the detection antibody is measured, and the IC₅₀ value is determined by plotting the inhibition of c-Jun phosphorylation against the concentration of this compound. For example, this compound inhibits the formation of phospho-cJun in stimulated human PBMCs with an IC₅₀ of 1 µM.[1][8][9]

Caption: Workflow for a cell-based phospho-c-Jun inhibition assay.

Summary and Conclusion

This compound (Tanzisertib) is a highly potent inhibitor of all three JNK isoforms, demonstrating a clear selectivity bias for JNK2.[1][4] Its selectivity is further highlighted by its minimal activity against other MAP kinases like ERK1 and p38α, and its clean profile across a broad panel of 240 kinases, with EGFR being the only notable off-target.[1] The compound effectively blocks the JNK signaling pathway in cellular models, preventing the phosphorylation of the key downstream effector c-Jun.[1][9] While this compound showed promise in preclinical models and early clinical studies for IPF, its development was ultimately discontinued (B1498344) due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[5][6][11] Nevertheless, the detailed characterization of its selectivity profile serves as a valuable case study for the development of targeted kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tanzisertib | JNK | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

- 11. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CC-930 (Tanzisertib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-930, also known as Tanzisertib, is a potent and selective, orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2] As a key mediator in cellular responses to stress, inflammation, and apoptosis, the JNK signaling pathway is a critical target in various diseases.[1][3] this compound acts as an ATP-competitive inhibitor of all JNK isoforms.[4][5] These notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, relevant quantitative data, and a diagram of the JNK signaling pathway.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of c-Jun N-terminal kinases (JNKs), a subfamily of the mitogen-activated protein kinase (MAPK) family.[4][5] There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are widely expressed, while JNK3 is primarily found in the brain, heart, and testes.[1] The JNK signaling cascade is activated by various cellular stressors, leading to the phosphorylation of downstream transcription factors, most notably c-Jun.[3][6] Phosphorylated c-Jun then forms the activator protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.[1] By inhibiting JNK, this compound prevents the phosphorylation of c-Jun and subsequently blocks the downstream effects of the JNK signaling pathway.[4][6]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against JNK isoforms and other kinases, as well as its effect on cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 | Ki | Reference |

| JNK1 | 61 nM | 44 ± 3 nM | [5] |

| JNK2 | 5 nM | 6.2 ± 0.6 nM | [5] |

| JNK3 | 5 nM | N/A | [5] |

| ERK1 | 0.48 µM | N/A | [5] |

| p38α | 3.4 µM | N/A | [5] |

| EGFR | 0.38 µM | N/A | [4] |

Table 2: Cellular Activity of this compound

| Cell Line/System | Effect | IC50 | Reference |

| Human PBMC (stimulated) | Inhibition of phospho-cJun formation | 1 µM | [4] |

| Jurkat T cells | Inhibition of anisomycin-induced c-Jun phosphorylation | Not specified | [4] |

| Fibroblasts from patients with systemic sclerosis | Reduction of TGF-β stimulated c-Jun phosphorylation | 1 µM | [7] |

Signaling Pathway Diagram

The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.

Caption: JNK signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for in vitro studies using this compound.

Protocol 1: Inhibition of c-Jun Phosphorylation in Jurkat T cells

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of c-Jun in Jurkat T cells stimulated with anisomycin (B549157).

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (Tanzisertib)

-

Anisomycin

-

96-well membrane filter plates

-

Lysis Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors)[4]

-

Assay plate coated with GST-c-Jun

-

10 mM MgCl2 solution

-

Wash Buffer (Tris-buffered saline with 0.02% Tween 20)

-

Europium labeled anti-phospho-c-Jun antibody

-

DELFIA assay buffer and enhancement solution

-